molecular formula C14H15FN2O3 B13887631 Ethyl 3-fluoro-1-[(4-methoxyphenyl)methyl]pyrazole-4-carboxylate

Ethyl 3-fluoro-1-[(4-methoxyphenyl)methyl]pyrazole-4-carboxylate

Cat. No.: B13887631
M. Wt: 278.28 g/mol
InChI Key: GCERHFXYQSPUPU-UHFFFAOYSA-N
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Description

Ethyl 3-fluoro-1-[(4-methoxyphenyl)methyl]pyrazole-4-carboxylate is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with a fluoro group, a methoxyphenylmethyl group, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-fluoro-1-[(4-methoxyphenyl)methyl]pyrazole-4-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 3-fluoropyrazole with 4-methoxybenzyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then esterified with ethyl chloroformate to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-fluoro-1-[(4-methoxyphenyl)methyl]pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluoro group or the ester group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Scientific Research Applications

Ethyl 3-fluoro-1-[(4-methoxyphenyl)methyl]pyrazole-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-fluoro-1-[(4-methoxyphenyl)methyl]pyrazole-4-carboxylate involves its interaction with specific molecular targets. The fluoro group and the pyrazole ring play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate
  • Ethyl 3-(trifluoromethyl)-1-phenyl-1H-pyrazole-4-carboxylate

Uniqueness

Ethyl 3-fluoro-1-[(4-methoxyphenyl)methyl]pyrazole-4-carboxylate is unique due to the presence of the methoxyphenylmethyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other pyrazole derivatives and contributes to its specific applications and effects .

Properties

Molecular Formula

C14H15FN2O3

Molecular Weight

278.28 g/mol

IUPAC Name

ethyl 3-fluoro-1-[(4-methoxyphenyl)methyl]pyrazole-4-carboxylate

InChI

InChI=1S/C14H15FN2O3/c1-3-20-14(18)12-9-17(16-13(12)15)8-10-4-6-11(19-2)7-5-10/h4-7,9H,3,8H2,1-2H3

InChI Key

GCERHFXYQSPUPU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(N=C1F)CC2=CC=C(C=C2)OC

Origin of Product

United States

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